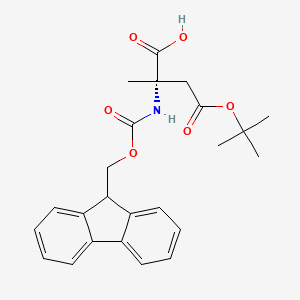

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

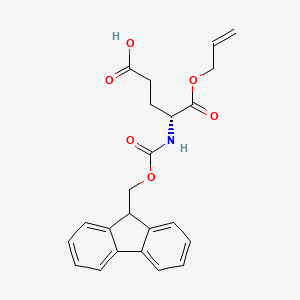

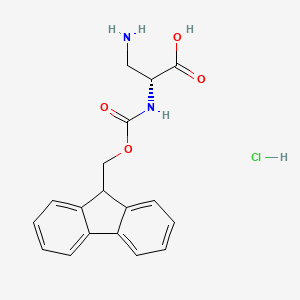

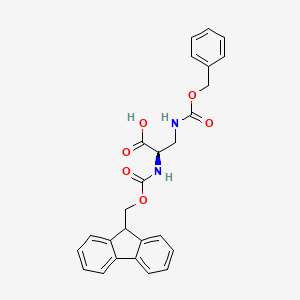

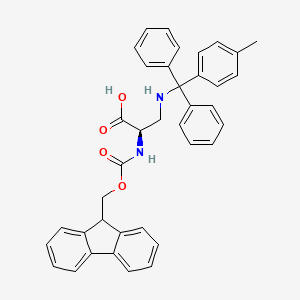

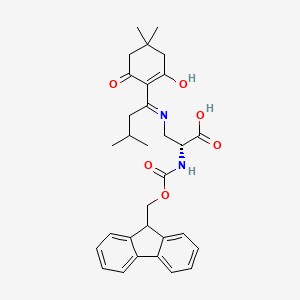

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

The compound is used as a coupling agent in peptide synthesis . The fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which makes it suitable for the synthesis of sensitive peptide sequences .

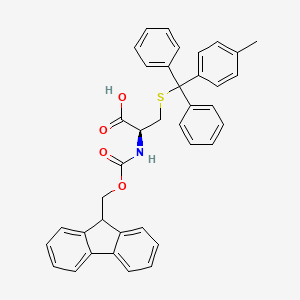

Preparation of Thrombin Inhibitors

The compound is used in the preparation of highly selective thrombin inhibitors . Thrombin is a key enzyme in the blood coagulation cascade, and inhibitors can be used as anticoagulant drugs .

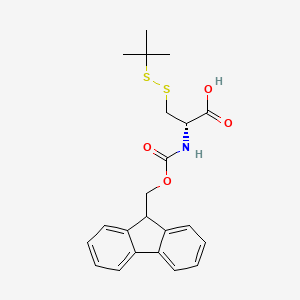

Preparation of Thiopeptides and Thioacylating Agents

The compound is also used in the preparation of thiopeptides and thioacylating agents . These compounds have various applications in medicinal chemistry and drug discovery .

Transesterification of β-keto Esters

The compound can be used in the transesterification of β-keto esters . This is a useful transformation in organic synthesis, and it has applications in the synthesis of pharmaceuticals and biodiesel .

Synthesis of Complex Molecules

β-Keto esters, such as this compound, are key intermediates in the synthesis of complex molecules . They often constitute a core building block in complex medicinal compounds .

Modification of Simple and Elaborate Esters

The transesterification of β-keto esters, including this compound, has widespread application in modifying both simple and elaborate esters . This process is commonplace in both research and industry .

Mechanism of Action

Target of Action

It’s important to note that fmoc (9-fluorenylmethoxycarbonyl) compounds are commonly used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .

Mode of Action

The Fmoc group in the compound serves as a protective group for the amino acid part of the molecule during peptide synthesis . It prevents unwanted side reactions from occurring by blocking the reactive sites of the amino acids . The Fmoc group can be removed when no longer needed, allowing the amino acid to participate in the desired reactions .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, which are crucial for creating proteins. The removal of the Fmoc group is a key step in this pathway, allowing the amino acid to be incorporated into the growing peptide chain .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino acids during synthesis, the compound helps ensure that the correct peptide sequence is formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of Fmoc removal . Additionally, the presence of other chemicals or impurities can potentially interfere with the compound’s action.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMKQNEFSJOCS-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.